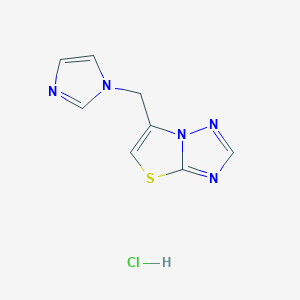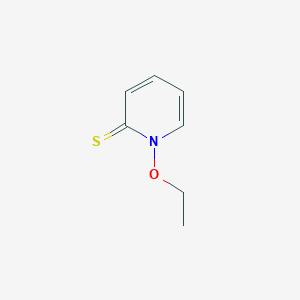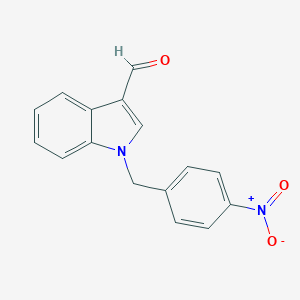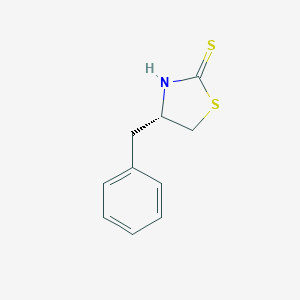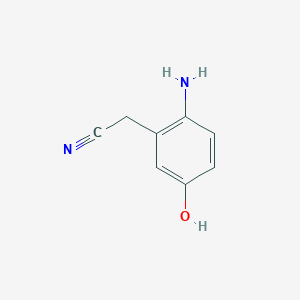
(2-Amino-5-hydroxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-hydroxyphenyl)acetonitrile, also known as AHPC, is a chemical compound that has been extensively researched for its various applications in the field of pharmaceuticals. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic effects in treating various diseases.
Applications De Recherche Scientifique
(2-Amino-5-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis. (2-Amino-5-hydroxyphenyl)acetonitrile has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to inhibit the activity of various enzymes, including tyrosinase, by binding to the active site of the enzyme. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and may therefore have potential applications in the treatment of hyperpigmentation disorders. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Amino-5-hydroxyphenyl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (2-Amino-5-hydroxyphenyl)acetonitrile is a potent inhibitor of various enzymes and may therefore interfere with the activity of other enzymes in the system being studied. This must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of (2-Amino-5-hydroxyphenyl)acetonitrile. One potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as a therapeutic agent for the treatment of hyperpigmentation disorders. Another potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Amino-5-hydroxyphenyl)acetonitrile and its potential interactions with other enzymes.
Propriétés
Numéro CAS |
161368-64-5 |
|---|---|
Nom du produit |
(2-Amino-5-hydroxyphenyl)acetonitrile |
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-(2-amino-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2 |
Clé InChI |
LMFLPQLPOUTLDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC#N)N |
SMILES canonique |
C1=CC(=C(C=C1O)CC#N)N |
Synonymes |
Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


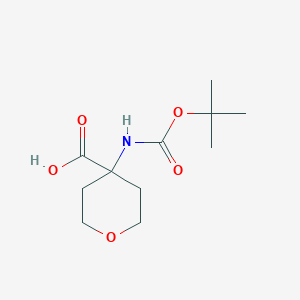
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)


